1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt is a complex organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes naphthalene and benzene rings, sulfonic acid groups, and a methoxy group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions. This step forms the azo bond, resulting in the formation of the desired azo compound.
Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture with potassium and sodium hydroxides to form the potassium sodium salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. Continuous flow processes and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of various oxidation products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding aromatic amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments. The methoxy and methyl groups contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methylphenyl)azo)-, potassium sodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-amino-5-methoxy-2-methylphenyl)azo)-, potassium sodium salt is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This structural difference can affect its color, solubility, and interaction with other molecules, making it distinct from other similar azo compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
79255-89-3 |
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Molecular Formula |
C18H15KN3NaO7S2 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
potassium;sodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C18H17N3O7S2.K.Na/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
HAKCYGOMTGKKNJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N.[Na+].[K+] |
Origin of Product |
United States |
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